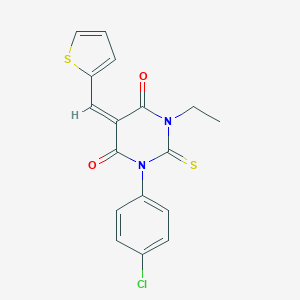
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, also known as CF3, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. CF3 is a synthetic compound that can be produced through a specific synthesis method, and its unique chemical structure allows it to interact with biological systems in a variety of ways.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is not fully understood, but it is believed to interact with biological systems through various pathways. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in inflammation and cancer progression. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has also been shown to activate certain receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of various enzymes and receptors. In vivo studies have shown that 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can reduce tumor growth and metastasis, improve glucose and lipid metabolism, and reduce inflammation in animal models.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and versatility. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized using relatively simple and inexpensive reagents, and it is stable under a wide range of conditions. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can also be modified to produce analogs with different chemical and biological properties. However, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide also has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide, including the development of new drugs based on its chemical structure, the investigation of its interactions with other biological systems, and the exploration of its potential applications in other fields, such as materials science and environmental science. Some specific future directions for research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide include:
- The development of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide analogs with improved efficacy and safety profiles for the treatment of cancer, inflammation, and other diseases.
- The investigation of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's interactions with other enzymes and receptors involved in various biological processes.
- The exploration of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's potential applications in materials science, such as the development of new catalysts and polymers.
- The investigation of 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide's potential environmental impacts and its potential use as a pollutant remediation agent.
Conclusion
In conclusion, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide is a synthetic compound with significant potential for scientific research in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized using a specific method and has been shown to interact with biological systems in various ways. 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has several advantages for lab experiments, but also some limitations. Future research on 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide could lead to the development of new drugs, the investigation of new biological interactions, and the exploration of new applications in other fields.
合成法
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-chlorophenol with 2,3,5,6-tetrafluorobenzonitrile in the presence of a base catalyst. This reaction produces 2-(4-chlorophenoxy)-5,6,7,8-tetrafluoroquinoline, which is then reacted with N-methylacetamide in the presence of a reducing agent to produce 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide.
科学的研究の応用
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been used to study the interactions between drugs and biological systems, as well as to develop new drugs with improved efficacy and safety profiles. In biochemistry, 2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide has been used to study the mechanisms of action of various enzymes and proteins.
特性
分子式 |
C15H13ClFNO2 |
|---|---|
分子量 |
293.72 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-N-(5-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-2-5-12(17)8-14(10)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) |
InChIキー |
DJSZETQJAQSXQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)Cl |
正規SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)
![2-[(2-bromo-4-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297293.png)

![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B297296.png)
![3-[5-[(Z)-[2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B297298.png)
![(5E)-5-(3-ethoxy-2-hydroxybenzylidene)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297300.png)
![2-[({1-[(E)-{2,4-dioxo-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidin-5-ylidene}methyl]naphthalen-2-yl}oxy)methyl]benzonitrile](/img/structure/B297301.png)
![3-(4-Fluorobenzyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]imidazolidine-2,4-dione](/img/structure/B297302.png)
![2-[4-({3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]propanoic acid](/img/structure/B297306.png)
![(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)
![5-({1-[4-(1-adamantyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-3-phenyl-2,4-imidazolidinedione](/img/structure/B297308.png)